molecular formula C16H18N2 B112145 1-Biphenyl-4-yl-piperazine CAS No. 180698-19-5

1-Biphenyl-4-yl-piperazine

Cat. No. B112145
M. Wt: 238.33 g/mol
InChI Key: OAKBDDKEEOAXNV-UHFFFAOYSA-N
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Patent
US06818644B1

Procedure details

A suspension of 12.45 g (0.037 mol) of 1-benzyl-4-biphenyl-4-yl-piperazine and 4 g of palladium hydroxide in 360 ml of methanol is stirred for 6 hours at ambient temperature in a Parr apparatus under a hydrogen pressure of 50 psi. The catalyst is separated off and the filtrate is evaporated down.
Name
1-benzyl-4-biphenyl-4-yl-piperazine
Quantity
12.45 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:19]=[CH:18][C:17]([C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)=[CH:16][CH:15]=2)[CH2:10][CH2:9]1)C1C=CC=CC=1>CO.[OH-].[Pd+2].[OH-]>[C:17]1([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH:18]=[CH:19][C:14]([N:11]2[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]2)=[CH:15][CH:16]=1 |f:2.3.4|

Inputs

Step One
Name
1-benzyl-4-biphenyl-4-yl-piperazine
Quantity
12.45 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)C1=CC=C(C=C1)C1=CC=CC=C1
Name
Quantity
360 mL
Type
solvent
Smiles
CO
Name
Quantity
4 g
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 6 hours at ambient temperature in a Parr apparatus under a hydrogen pressure of 50 psi
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is separated off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated down

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
C1(=CC=C(C=C1)N1CCNCC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.